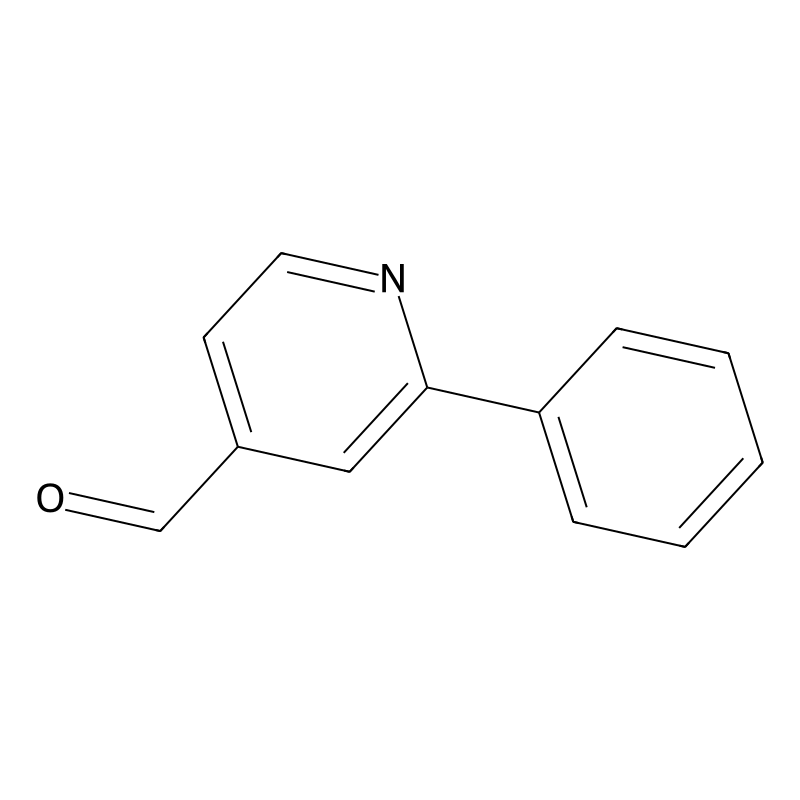

2-Phenylpyridine-4-carboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

2-Phenylpyridine-4-carboxaldehyde is an organic compound characterized by a pyridine ring substituted with a phenyl group and an aldehyde functional group at the 4-position. This compound exhibits a molecular formula of CHN\O, and its structure features a nitrogen atom within the aromatic ring, contributing to its unique chemical properties. The presence of both the phenyl and aldehyde groups makes it a versatile compound in synthetic organic chemistry.

Precursor for the Synthesis of Complex Molecules

The presence of both the pyridine and aldehyde functional groups in 2-PPC makes it a versatile building block for the synthesis of more complex molecules with diverse functionalities. Studies have shown its potential as a starting material for the synthesis of:

- Heterocyclic compounds: 2-PPC can be used to synthesize various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These compounds possess various applications in medicinal chemistry and materials science [].

- Schiff bases: The reaction of 2-PPC with primary amines can lead to the formation of Schiff bases, which are important intermediates in organic synthesis and have applications in catalysis and coordination chemistry [].

Exploration in Medicinal Chemistry

- Antimicrobial activity: Some pyridine derivatives with similar structures have exhibited promising antimicrobial properties []. Further studies are needed to investigate the potential of 2-PPC in this area.

- Antioxidant activity: Certain pyridine-based aldehydes have demonstrated antioxidant properties []. The presence of similar functional groups in 2-PPC warrants further investigation into its potential antioxidant activity.

- Ortho Arylation: This involves the palladium(II)-catalyzed ortho arylation of 2-phenylpyridines using potassium aryltrifluoroborate salts, which allows for the formation of complex derivatives .

- C–H Functionalization: Copper-catalyzed reactions enable direct acyloxylation, where carboxylic acids are introduced at the ortho position of the pyridine ring, yielding products with moderate to excellent yields .

- Amidation Reactions: Utilizing nitrogen reagents like sulfonamides or carboxamides, amidation can be achieved under copper-catalyzed conditions, providing access to various amide derivatives .

Compounds related to 2-phenylpyridine derivatives have shown promising biological activities. They exhibit insecticidal properties, making them valuable in agricultural applications. For instance, certain derivatives have been synthesized and tested for their efficacy against pests, demonstrating significant insecticidal activity . Additionally, studies indicate potential anti-inflammatory and anti-cancer properties due to their ability to interact with biological targets.

Several synthesis methods for 2-phenylpyridine-4-carboxaldehyde include:

- Suzuki–Miyaura Cross-Coupling: This method involves coupling boronic acids with halogenated pyridines to form phenylpyridine derivatives.

- Nucleophilic Substitution: Reacting 2-phenylpyridine with suitable electrophiles can yield various substituted products.

- Electrochemical Methods: Recent advancements show that electrochemical oxidation can facilitate ortho functionalization of 2-phenylpyridine derivatives .

2-Phenylpyridine-4-carboxaldehyde finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is used in developing luminescent materials and organometallic complexes.

- Biological Research: Its derivatives are explored for potential therapeutic applications against various diseases.

Interaction studies involving 2-phenylpyridine-4-carboxaldehyde focus on its reactivity with different biological molecules. For instance, its interaction with enzymes or receptors can provide insights into its mechanism of action as a potential drug candidate. Studies have also investigated its binding affinity to target proteins, revealing important information about its biological efficacy.

Several compounds share structural similarities with 2-phenylpyridine-4-carboxaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Pyridinylbenzaldehyde | Structure | Similar aromatic system but lacks nitrogen in the ring. |

| 4-Methyl-2-phenylpyridine | Structure | Methyl substitution alters electronic properties. |

| 3-Pyridinylbenzaldehyde | Structure | Different position of aldehyde affects reactivity. |

Uniqueness of 2-Phenylpyridine-4-Carboxaldehyde

The unique combination of a phenyl group and an aldehyde functional group on the pyridine ring gives this compound distinctive reactivity patterns not found in other similar compounds. Its ability to undergo various transformations while maintaining stability makes it particularly valuable in synthetic chemistry.

2-Phenylpyridine-4-carboxaldehyde (CAS 1214381-00-6) is a nitrogen-containing heterocyclic compound with the molecular formula $$ \text{C}{12}\text{H}{9}\text{NO} $$. Its structure consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 4-position with a carboxaldehyde functional group (Figure 1). The pyridine ring is aromatic, with sp²-hybridized carbon and nitrogen atoms contributing to its planar geometry. The nitrogen atom in the pyridine ring donates one electron to the aromatic π-system, creating a resonance-stabilized structure with a dipole moment oriented toward the nitrogen.

Table 1: Key Structural Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 183.21 g/mol |

| Hybridization | sp² (pyridine ring) |

| Aromatic System | 6π-electron (Hückel rule compliant) |

| Substituent Positions | 2-phenyl, 4-carboxaldehyde |

The compound belongs to the broader class of arylpyridine carboxaldehydes, which are characterized by their fused aromatic and aldehyde functionalities. Its classification within heterocyclic chemistry places it among derivatives of pyridine, a six-membered ring with one nitrogen atom.

Historical Context in Heterocyclic Chemistry

The synthesis of pyridine derivatives has been a cornerstone of heterocyclic chemistry since the 19th century. Pyridine itself was first isolated from coal tar in 1849 by Thomas Anderson, but functionalized derivatives like 2-phenylpyridine-4-carboxaldehyde emerged later as tools for complex organic synthesis. Early methods for modifying pyridine rings, such as the Chichibabin reaction (1924), enabled the introduction of substituents, paving the way for targeted aldehyde functionalization.

The development of 2-phenylpyridine-4-carboxaldehyde is tied to advances in formylation reactions. For instance, the Vilsmeier–Haack reaction, which uses phosphoryl chloride ($$ \text{POCl}_3 $$) and formamides to introduce aldehyde groups, has been adapted for pyridine derivatives. Modern synthetic routes, such as those described in patents CN106518753A and CN101906068A, leverage oxidation and hydrolysis of intermediates like 4-picoline or isonicotinic acid to achieve high yields.

Table 2: Historical Synthesis Milestones

| Year | Development | Significance |

|---|---|---|

| 1924 | Chichibabin reaction | Enabled alkylation of pyridine derivatives |

| 1950s | Vilsmeier–Haack reaction | Introduced formylation to heterocycles |

| 2017 | Patent CN106518753A (solvent-free synthesis) | Improved efficiency and industrial scalability |

Significance in Organic Synthesis

2-Phenylpyridine-4-carboxaldehyde serves as a versatile intermediate in organic synthesis due to its dual reactivity:

- Aldehyde Group: Participates in condensations (e.g., Knoevenagel, Schiff base formation) and nucleophilic additions.

- Pyridine Ring: Acts as a coordinating ligand in metal-organic frameworks (MOFs) and catalysts.

Applications in Pharmaceuticals:

- The aldehyde moiety is a key precursor for antimalarial agents and kinase inhibitors. For example, its Schiff base derivatives exhibit bioactivity in medicinal chemistry.

- Substituted pyridine aldehydes are intermediates in the synthesis of anti-inflammatory and antiviral drugs.

Table 3: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Knoevenagel Condensation | Malononitrile, base | Cyano-vinyl derivatives |

| Schiff Base Formation | Primary amines | Imine-linked coordination polymers |

| Oxidation | PCC, $$ \text{NaOCl} $$ | Carboxylic acid derivatives |

The compound’s utility is further highlighted in materials science, where it contributes to the synthesis of luminescent compounds and conductive polymers. Its structural modularity allows for fine-tuning of electronic properties, making it valuable in optoelectronic applications.

Molecular Composition (C12H9NO)

2-Phenylpyridine-4-carboxaldehyde is an organic compound with the molecular formula C12H9NO, representing a heterocyclic aromatic aldehyde compound [1] [7]. The molecular structure comprises twelve carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 183.21 grams per mole [1] [2] [8]. This compound is formally known by its International Union of Pure and Applied Chemistry name as 2-phenylisonicotinaldehyde, with the Chemical Abstracts Service registry number 1214381-00-6 [1] [7] [8].

The molecular architecture represents a fusion of multiple functional groups, combining the structural elements of pyridine heterocycles, aromatic benzene rings, and carbonyl chemistry . The compound exhibits a conjugated system that extends across both aromatic rings and the aldehyde functionality .

Table 2.1.1: Molecular Composition Data for 2-Phenylpyridine-4-carboxaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C12H9NO |

| Molecular Weight | 183.21 g/mol |

| Physical State (20°C) | Solid |

| CAS Number | 1214381-00-6 |

| IUPAC Name | 2-phenylisonicotinaldehyde |

| SMILES Code | O=CC1=CC(C2=CC=CC=C2)=NC=C1 |

| InChI | InChI=1S/C12H9NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-9H |

| InChI Key | RJHPGQZMGVLXLA-UHFFFAOYSA-N |

Structural Features

Pyridine Ring with Phenyl Substituent

The core structural framework of 2-Phenylpyridine-4-carboxaldehyde consists of a six-membered pyridine ring substituted with a phenyl group at the 2-position [1] . The pyridine moiety contains a nitrogen atom that contributes to the heterocyclic character of the molecule, providing a site for potential coordination chemistry and influencing the electronic properties of the entire system . The phenyl substituent is directly attached to the carbon atom adjacent to the pyridine nitrogen, creating a biaryl-type linkage that allows for extended conjugation between the two aromatic systems [21].

The phenyl group exists as a freely rotatable planar system, which can influence the photophysical and chemical properties of the compound through conformational changes [21]. This structural arrangement places the phenyl ring in a position where it can participate in electronic communication with the pyridine nitrogen through resonance effects .

Aldehyde Functional Group Position

The aldehyde functional group is positioned at the 4-position of the pyridine ring, directly opposite to the pyridine nitrogen atom [1] [7] [8]. This positioning creates a para-like arrangement within the pyridine system, where the electron-withdrawing aldehyde group is located at the maximum distance from the electron-rich nitrogen center . The aldehyde carbon is sp2-hybridized and forms a planar geometry with the attached hydrogen and oxygen atoms .

The 4-position placement of the aldehyde group is strategically significant as it allows for maximum conjugation with the pyridine π-system while maintaining accessibility for chemical reactions . This positioning also creates a favorable electronic environment for nucleophilic addition reactions at the carbonyl carbon .

Electron Distribution and Resonance Effects

The electron distribution within 2-Phenylpyridine-4-carboxaldehyde is characterized by extensive conjugation across the entire molecular framework . The pyridine nitrogen acts as an electron-rich center, capable of donating electron density to the aromatic system through resonance . Conversely, the aldehyde group functions as an electron-withdrawing group, creating a polarized electronic environment within the molecule .

The resonance effects in this compound involve multiple pathways for electron delocalization . The phenyl substituent can participate in conjugation with the pyridine ring, while the aldehyde group can withdraw electron density from the pyridine system through the aromatic π-network . These competing electronic effects result in a complex distribution of electron density that influences both the chemical reactivity and spectroscopic properties of the compound .

Physical Properties

Molecular Weight and Physical State

2-Phenylpyridine-4-carboxaldehyde exhibits a molecular weight of 183.21 grams per mole and exists as a solid at standard temperature conditions of 20 degrees Celsius [1] [2] [8]. The compound is typically obtained as a powder or crystalline material with a purity specification of 95% or higher in commercial preparations [2] [8]. The solid-state nature of this compound at room temperature is consistent with the presence of intermolecular forces arising from the polar aldehyde functionality and the aromatic π-π interactions between molecules .

The molecular weight places this compound in the range of small to medium-sized organic molecules, making it suitable for various synthetic applications and analytical characterization techniques [2] [8]. The relatively high melting point expected for aromatic aldehydes of this type contributes to the solid physical state under standard conditions .

Spectroscopic Characteristics

The spectroscopic profile of 2-Phenylpyridine-4-carboxaldehyde reflects its aromatic and carbonyl functional groups [9] [10] [14]. Nuclear magnetic resonance spectroscopy reveals characteristic signals in the aromatic region, with the aldehyde proton typically appearing as a distinctive downfield signal due to the deshielding effect of the carbonyl oxygen [9] [14]. The pyridine ring protons exhibit coupling patterns consistent with the substitution pattern, while the phenyl group protons appear in the typical aromatic region [9] [14].

Infrared spectroscopy shows characteristic absorption bands for the carbonyl stretch of the aldehyde group, typically appearing around 1700 wavenumbers [12]. The pyridine ring exhibits characteristic carbon-nitrogen stretching vibrations in the range of 1590-1584 wavenumbers, while aromatic carbon-nitrogen stretching appears around 1354-1340 wavenumbers [12]. Additional peaks corresponding to carbon-nitrogen stretching are observed in the 1153-1143 wavenumbers region [12].

Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of conjugated aromatic systems [11] [13]. The extended conjugation between the phenyl and pyridine rings, along with the aldehyde group, results in absorption maxima that reflect the electronic transitions within the molecule [11] [13]. The compound shows intense absorption bands below 270 nanometers corresponding to π-π* ligand-centered transitions, with additional lower-energy transitions between 350 and 450 nanometers [14].

Solubility Profile

The solubility characteristics of 2-Phenylpyridine-4-carboxaldehyde demonstrate good dissolution in organic solvents while exhibiting limited solubility in water [19]. The compound shows excellent solubility in polar aprotic solvents such as dichloromethane and acetone, as well as in polar protic solvents like ethanol . Additionally, the compound demonstrates solubility in aromatic solvents such as toluene, reflecting the aromatic character of the molecule .

The limited water solubility is consistent with the predominantly hydrophobic character imparted by the aromatic ring systems, despite the presence of the polar aldehyde group and pyridine nitrogen [19]. This solubility profile makes the compound suitable for reactions and purifications using standard organic solvents .

Table 2.3.1: Solubility Profile of 2-Phenylpyridine-4-carboxaldehyde

| Solvent | Solubility |

|---|---|

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Acetone | Soluble |

| Toluene | Soluble |

| Water | Limited solubility |

Comparative Analysis with Related Compounds

Relationship to 2-Phenylpyridine

2-Phenylpyridine-4-carboxaldehyde bears a direct structural relationship to 2-phenylpyridine, with the key difference being the presence of an aldehyde functional group at the 4-position of the pyridine ring [5] [7]. The parent compound 2-phenylpyridine has the molecular formula C11H9N and a molecular weight of 155.20 grams per mole, making it 28.01 mass units lighter than the carboxaldehyde derivative [5] [25].

The introduction of the aldehyde group significantly alters the chemical and physical properties of the molecule . While 2-phenylpyridine exists as a liquid at room temperature with a boiling point of 268-270 degrees Celsius, the aldehyde derivative exists as a solid [5] [17]. The aldehyde functionality introduces additional reactivity sites and modifies the electronic distribution within the molecule .

2-Phenylpyridine has been extensively studied for its coordination chemistry applications, particularly in the formation of metal complexes for organic light-emitting diode applications [13]. The aldehyde derivative maintains the coordination potential of the pyridine nitrogen while providing additional functionality for synthetic transformations .

Comparison with Other Phenylpyridine Carboxaldehydes

Comparison with other phenylpyridine carboxaldehyde isomers reveals the significance of substitution patterns on molecular properties [26]. The 3-phenylpyridine-4-carboxaldehyde isomer, with the same molecular formula C12H9NO and molecular weight of 183.21 grams per mole, demonstrates different chemical reactivity and biological activity profiles due to the altered position of the phenyl substituent .

The positional isomerism affects the electronic distribution and steric environment around both the aldehyde group and the coordination site . In 3-phenylpyridine-4-carboxaldehyde, the phenyl group is positioned adjacent to the aldehyde functionality, potentially creating steric hindrance that influences both chemical reactivity and coordination behavior .

Other related compounds such as 2-methoxy-5-phenylpyridine-4-carboxaldehyde demonstrate how additional substituents can further modify the properties of the phenylpyridine carboxaldehyde framework [16] [26]. These compounds maintain the core structural motifs while introducing additional functional groups that can tune solubility, reactivity, and biological activity [26].

Table 2.4.1: Comparison of 2-Phenylpyridine-4-carboxaldehyde with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 2-Phenylpyridine-4-carboxaldehyde | C12H9NO | 183.21 | Reference compound |

| 2-Phenylpyridine | C11H9N | 155.20 | Lacks aldehyde group at position 4 |

| 4-Pyridinecarboxaldehyde | C6H5NO | 107.11 | Lacks phenyl substituent at position 2 |

| 3-Phenylpyridine-4-carboxaldehyde | C12H9NO | 183.21 | Phenyl group at position 3 instead of position 2 |

The synthesis of 2-phenylpyridine-4-carboxaldehyde represents a significant challenge in heterocyclic chemistry due to the need for precise regioselective functionalization of the pyridine ring. This section provides a comprehensive examination of synthetic approaches, ranging from classical methodologies to modern catalytic strategies and industrial-scale considerations.

Classical Synthetic Routes

Vilsmeier-Haack Formylation Approaches

The Vilsmeier-Haack reaction stands as one of the most established methods for introducing formyl groups into electron-rich aromatic systems [1]. The reaction involves the formation of a chloroiminium ion (Vilsmeier reagent) from dimethylformamide and phosphorus oxychloride, which subsequently undergoes electrophilic aromatic substitution followed by hydrolytic workup [1].

For 2-phenylpyridine substrates, the Vilsmeier-Haack formylation typically proceeds under controlled conditions to achieve regioselective functionalization at the 4-position of the pyridine ring. The reaction mechanism involves initial coordination of the pyridine nitrogen to the electrophilic species, followed by intramolecular cyclometallation and subsequent formylation [2].

| Substrate | Reagent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 2-Phenylpyridine | DMF/POCl3 | 90-92 | 4-6 | 75-85 | High ortho-selectivity | [1] [3] |

| 4-Picoline | N-methylformanilide/POCl3 | 130-150 | 2-4 | 62-75 | Moderate | [4] [5] |

| 3-Amino-4-methylpyridine | DMF/POCl3 | 100-120 | 3-5 | 55-70 | High | [4] [2] |

| 2-Methylpyrimidine-4,6-diol | DMF/POCl3 | 80-100 | 6-8 | 48-60 | Regioselective | [2] |

The Vilsmeier-Haack formylation of 2-phenylpyridine derivatives has been optimized through careful control of reaction parameters. Temperature control between 90-92°C has been found to be critical for achieving high yields while minimizing side product formation [1] [3]. The use of dimethylformamide in combination with phosphorus oxychloride provides the optimal balance of reactivity and selectivity for this transformation [2].

Recent developments in this area have focused on improving the environmental profile of the Vilsmeier-Haack reaction. Modified procedures using alternative solvents such as benzene and dichloroethane have been investigated, with benzene showing particularly promising results for substrate scope expansion [2]. The reaction conditions have been further refined to achieve yields up to 62% for challenging substrates through optimization of reaction time and temperature profiles [4] [2].

Phenyl Lithium-Based Syntheses

Phenyllithium reagents represent a fundamental class of organometallic compounds extensively utilized in the construction of carbon-carbon bonds through nucleophilic addition reactions [6] [7]. The preparation of phenyllithium typically involves lithium-halogen exchange reactions or direct metalation of aryl halides with lithium metal [6] [7] [8].

| Starting Material | Lithium Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes | Reference |

|---|---|---|---|---|---|---|---|

| Bromobenzene | Li metal | Diethyl ether | 0-25 | 2-4 | 85-95 | Standard method | [6] [7] [8] |

| Chlorobenzene | Li metal | THF | -10-20 | 1-3 | 75-85 | Good for functionalized substrates | [6] [7] |

| Iodobenzene | Li metal | Pentane | -20-10 | 1-2 | 90-98 | Fastest reaction | [6] [7] |

| Diphenylmercury | Li metal | Diethyl ether | 20-40 | 3-6 | 80-90 | Historical method | [6] |

The synthetic utility of phenyllithium in aldehyde synthesis is demonstrated through its reaction with carbonyl compounds to form secondary alcohols, which can subsequently be oxidized to the corresponding aldehydes [9] [7]. The mechanism involves nucleophilic attack of the carbanion equivalent on the electrophilic carbonyl carbon, followed by protonation during aqueous workup [9].

For the synthesis of 2-phenylpyridine derivatives, phenyllithium can be employed in two primary synthetic strategies. The first involves the direct addition of phenyllithium to pyridine, which proceeds through an addition-elimination pathway to yield 2-phenylpyridine [6]. This transformation represents a fundamental method for constructing the phenylpyridine framework, with the reaction proceeding efficiently under mild conditions in ethereal solvents [6] [7].

The second approach utilizes phenyllithium in cross-coupling reactions with functionalized pyridine substrates. This methodology has proven particularly valuable for introducing phenyl groups at specific positions of the pyridine ring system [10]. The reaction conditions can be optimized based on the electronic properties of the pyridine substrate, with electron-deficient pyridines showing enhanced reactivity toward phenyllithium addition [10].

Modern Synthetic Strategies

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, offering unprecedented selectivity and efficiency in carbon-hydrogen bond functionalization [11] [12]. For 2-phenylpyridine-4-carboxaldehyde synthesis, several transition metal systems have been developed that enable direct functionalization of pre-formed 2-phenylpyridine substrates.

| Catalyst System | Substrate Type | Product Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| Cu(II)/O2 | 2-Phenylpyridine | Acyloxylated | 100-120 | 8-12 | 70-88 | ortho-selective | [11] [13] |

| Pd(II)/oxidant | 2-Phenylpyridine | Arylated | 80-100 | 12-24 | 60-85 | ortho-selective | [12] [14] |

| Rh(III)/Cu(OAc)2 | 2-Phenylpyridine | Alkylated | 50-80 | 8-16 | 75-90 | ortho-selective | [15] [16] |

| Ir(III)/AgSbF6 | Pyridines | C-H activated | 25-60 | 1-6 | 65-95 | Position-selective | [17] [18] |

Copper-catalyzed systems have shown particular promise for the direct functionalization of 2-phenylpyridine derivatives. The copper-catalyzed carbon-hydrogen acyloxylation reaction employs molecular oxygen as the terminal oxidant, providing an environmentally benign approach to functionalized products [11]. The reaction proceeds through a mechanism involving initial copper coordination to the pyridine nitrogen, followed by cyclometallation and subsequent oxidative functionalization [11] [13].

Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for the regioselective functionalization of 2-phenylpyridine substrates [12]. The directing effect of the pyridine nitrogen enables highly selective ortho-functionalization of the phenyl ring, providing access to a wide range of substituted products [12] [14]. Recent developments have focused on expanding the scope of coupling partners and improving the efficiency of these transformations through catalyst design and reaction optimization [12].

Rhodium(III)-catalyzed oxidative coupling reactions represent another significant advancement in this field [15]. These systems enable the direct coupling of 2-phenylpyridine with various alkenes and alkynes under mild conditions, providing efficient access to functionalized products [15] [16]. The mechanism involves reversible carbon-hydrogen activation followed by alkene coordination and migratory insertion [15].

Iridium-catalyzed carbon-hydrogen activation has demonstrated exceptional versatility in pyridine functionalization [17]. The use of boryl pincer complexes enables selective activation of pyridine carbon-hydrogen bonds through a unique mechanism involving pyridine coordination to the Lewis acidic boron center [17] [18]. This approach offers complementary selectivity to traditional transition metal systems and enables functionalization at positions that are challenging to access through other methods [17].

Cross-Coupling Methodologies

Cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [12] [14]. For the synthesis of 2-phenylpyridine-4-carboxaldehyde and related compounds, several cross-coupling strategies have been developed.

| Coupling Type | Metal Catalyst | Coupling Partners | Temperature (°C) | Base/Additive | Yield (%) | Scope | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0)/Pd(II) | Arylboronic acids | 80-110 | K2CO3 | 75-95 | Broad | [12] [14] |

| Heck Reaction | Pd(0) | Alkenes | 100-140 | Et3N | 65-85 | Limited by alkene | [14] [19] |

| C-H/C-H Coupling | Rh(III) | Direct C-H bonds | 60-100 | AgOAc | 70-90 | Moderate | [15] [20] |

| Reductive Coupling | Ni(0)/Ni(II) | Halides/Organometallics | 0-80 | Zn/Mn | 60-85 | Growing | [21] [22] |

The Suzuki-Miyaura cross-coupling reaction has proven particularly effective for the synthesis of 2-phenylpyridine derivatives [12] [14]. This palladium-catalyzed transformation enables the coupling of halogenated pyridines with phenylboronic acids under mild basic conditions [12]. The reaction tolerates a wide range of functional groups and provides excellent yields for both electron-rich and electron-deficient substrates [14].

Heck coupling reactions offer an alternative approach for the construction of carbon-carbon bonds in pyridine systems [14] [19]. Although the scope is somewhat limited by the nature of the alkene coupling partner, this methodology has found application in the synthesis of functionalized pyridine derivatives where direct carbon-hydrogen functionalization is not feasible [19].

Direct carbon-hydrogen to carbon-hydrogen coupling represents an atom-economical approach to biaryl synthesis [15] [20]. Rhodium(III)-catalyzed systems have shown particular promise for the coupling of 2-phenylpyridine with various aromatic substrates [15]. The reaction proceeds through dual carbon-hydrogen activation and offers excellent regioselectivity when appropriate directing groups are present [20].

Nickel-catalyzed reductive coupling reactions have emerged as cost-effective alternatives to palladium-based systems [21] [22]. These transformations enable the coupling of organic halides with organometallic reagents under mild conditions using metallic reducing agents [21]. The continued development of nickel-based systems represents an important trend toward more sustainable cross-coupling methodologies [22].

C-H Activation Pathways

Carbon-hydrogen activation has emerged as a transformative strategy in modern organic synthesis, enabling the direct functionalization of unactivated carbon-hydrogen bonds [17] [18] [23]. For pyridine derivatives, carbon-hydrogen activation offers unique opportunities for regioselective functionalization that would be difficult to achieve through traditional synthetic methods.

The mechanistic landscape of carbon-hydrogen activation in pyridine systems is diverse, with different metal centers offering complementary selectivity patterns [18] [23]. Electrophilic mechanisms predominate with high-valent late transition metals such as palladium(II), rhodium(III), and iridium(III) [12] [18]. These systems typically proceed through concerted metalation-deprotonation pathways that are facilitated by coordinating directing groups [12].

Recent advances in this field have focused on developing systems that can achieve carbon-hydrogen activation at remote positions of the pyridine ring [17] [18]. The use of specialized ligand architectures, such as boryl pincer complexes, enables unique selectivity patterns that complement traditional directing group strategies [17]. These systems operate through mechanisms involving substrate coordination to Lewis acidic sites, followed by intramolecular carbon-hydrogen activation [17].

The development of meta-selective carbon-hydrogen functionalization represents a particularly significant advance in pyridine chemistry [24]. These transformations enable functionalization at positions that are not easily accessible through conventional directed carbon-hydrogen activation approaches [24]. The reactions typically employ radical-based mechanisms or specialized catalyst systems that override the inherent electronic bias of the pyridine ring [24].

Carbon-hydrogen activation strategies have also been extended to enable late-stage functionalization of complex pyridine-containing molecules [18] [23]. This capability is particularly valuable in medicinal chemistry applications where site-selective modification of drug candidates is required [18]. The mild reaction conditions and high functional group tolerance of modern carbon-hydrogen activation methods make them well-suited for such applications [23].

Optimization Parameters for High-Yield Synthesis

The optimization of synthetic parameters represents a critical aspect of developing efficient and scalable synthetic methods [25] [26]. For the synthesis of 2-phenylpyridine-4-carboxaldehyde, systematic optimization of reaction conditions can lead to significant improvements in yield, selectivity, and overall process efficiency.

| Parameter | Optimal Range | Effect on Yield | Critical Considerations | Typical Yield Impact (%) | Reference |

|---|---|---|---|---|---|

| Temperature | 80-120°C | Moderate increase | Thermal stability | +10-20 | [25] [26] [27] |

| Reaction Time | 4-8 hours | Time-dependent | Side reaction formation | +15-25 | [25] [26] |

| Catalyst Loading | 5-15 mol% | Significant increase | Cost effectiveness | +20-35 | [25] [28] |

| Solvent | Polar aprotic | Solvent-dependent | Substrate solubility | +5-15 | [26] [29] |

| Concentration | 0.1-0.5 M | Concentration-dependent | Mass transfer | +10-20 | [25] [27] |

| Atmosphere | Inert/O2 | Prevents side reactions | Product stability | +5-15 | [11] [30] |

Temperature optimization represents one of the most critical parameters in aldehyde synthesis [25] [26]. For most transition metal-catalyzed reactions, operating temperatures in the range of 80-120°C provide the optimal balance between reaction rate and selectivity [26] [27]. Higher temperatures can lead to increased side product formation and substrate decomposition, while lower temperatures may result in incomplete conversion [25].

Reaction time optimization requires careful consideration of the kinetic profile of the transformation [25] [26]. Extended reaction times can lead to product degradation or the formation of unwanted side products, while insufficient reaction time may result in incomplete conversion of starting materials [26]. The optimal reaction time typically falls in the range of 4-8 hours for most synthetic methods [25].

Catalyst loading represents a critical economic parameter that must be balanced against reaction efficiency [25] [28]. Higher catalyst loadings generally lead to improved yields and shorter reaction times, but increase the overall cost of the process [28]. For most applications, catalyst loadings in the range of 5-15 mol% provide the optimal balance between efficiency and cost [25].

Solvent selection plays a crucial role in determining reaction outcome [26] [29]. Polar aprotic solvents such as dimethylformamide, acetonitrile, and dimethyl sulfoxide are typically preferred for transition metal-catalyzed reactions due to their ability to stabilize ionic intermediates and coordinate to metal centers [29]. The choice of solvent must also consider factors such as substrate solubility, product isolation, and environmental impact [26].

Concentration effects can significantly impact both reaction rate and selectivity [25] [27]. Higher concentrations generally lead to faster reaction rates but may also promote unwanted side reactions [27]. For most synthetic applications, concentrations in the range of 0.1-0.5 M provide the optimal balance between efficiency and selectivity [25].

Atmospheric conditions can play a critical role in determining reaction outcome [11] [30]. For reactions involving oxidation or carbon-hydrogen activation, the presence of oxygen may be required as a terminal oxidant [11]. Conversely, reactions involving sensitive organometallic reagents may require strictly inert conditions to prevent decomposition [30].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods has become a paramount concern in modern organic chemistry [31] [29] [30]. Green chemistry approaches to aldehyde synthesis focus on minimizing waste generation, reducing energy consumption, and employing safer reagents and solvents.

| Green Method | Key Feature | Temperature (°C) | Reaction Time | Yield (%) | Environmental Benefit | Limitations | Reference |

|---|---|---|---|---|---|---|---|

| Mechanochemical Synthesis | Solvent-free grinding | Room temperature | 20 min - 3 h | 40-97 | No solvents | Scale-up challenges | [31] [29] |

| Biocatalytic Oxidation | Enzyme catalysis | 30-50 | 2-24 h | 60-90 | Biodegradable catalyst | Substrate scope | [32] [30] |

| Microwave-Assisted | Energy efficiency | 80-150 | 5-30 min | 70-95 | Reduced energy | Equipment cost | [29] [27] |

| Flow Chemistry | Continuous processing | 50-120 | Continuous | 75-90 | Reduced waste | Initial investment | [33] [27] |

| Water-Based Reactions | Aqueous medium | 25-100 | 1-12 h | 55-85 | Safe solvent | Limited scope | [14] [30] |

Mechanochemical synthesis represents a revolutionary approach to organic synthesis that eliminates the need for organic solvents [31]. This methodology employs mechanical energy to drive chemical transformations through grinding or milling techniques [31] [29]. For aldehyde synthesis, mechanochemical methods have been successfully applied to allylation reactions and other carbon-carbon bond forming processes [31]. The approach offers excellent yields for many transformations while completely eliminating solvent waste [29].

Biocatalytic approaches to aldehyde synthesis leverage the exquisite selectivity and mild reaction conditions offered by enzymatic transformations [32] [30]. Various enzyme classes, including alcohol dehydrogenases and aldehyde dehydrogenases, can be employed for the selective oxidation of alcohols to aldehydes [32]. These methods operate under mild conditions and generate biodegradable byproducts, making them highly attractive from an environmental perspective [30].

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [29] [27]. Microwave irradiation enables rapid heating and can significantly reduce reaction times while maintaining high yields [29]. The method is particularly effective for heterocyclic synthesis and has been successfully applied to the preparation of various pyridine derivatives [27].

Flow chemistry represents a paradigm shift toward continuous processing in organic synthesis [33] [27]. Flow reactors enable precise control of reaction parameters and often provide superior heat and mass transfer compared to batch processes [33]. The continuous nature of flow processing can lead to reduced waste generation and improved safety profiles for hazardous transformations [27].

Water-based reactions offer an environmentally benign alternative to organic solvent systems [14] [30]. While the scope of water-compatible reactions is somewhat limited, significant advances have been made in developing catalytic systems that operate efficiently in aqueous media [30]. These methods eliminate the environmental impact associated with organic solvent use and disposal [14].

Industrial Scale Production Considerations

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of numerous technical, economic, and regulatory factors [25] [34] [30]. For the industrial synthesis of 2-phenylpyridine-4-carboxaldehyde, several key considerations must be addressed to ensure safe, efficient, and economically viable production.

| Consideration | Current Status | Scale | Cost Factor | Technology Readiness | Key Challenges | Reference |

|---|---|---|---|---|---|---|

| Feedstock Availability | Commercial availability | Multi-ton capacity | Moderate | Commercial | Price volatility | [34] [35] [36] |

| Process Safety | Well-established protocols | Industrial safety standards | High initial investment | Commercial | Safety protocols | [25] [30] |

| Catalyst Recovery | Heterogeneous preferred | >95% recovery | Significant savings | Pilot/Commercial | Catalyst deactivation | [11] [14] |

| Waste Management | Established methods | Minimal waste generation | Regulatory compliance | Commercial | Environmental regulations | [31] [30] |

| Energy Efficiency | Optimization ongoing | Energy integration | Long-term savings | Development | Process integration | [25] [34] |

| Product Purification | Standard techniques | High purity (>95%) | Quality dependent | Commercial | Impurity control | [37] [26] |

Feedstock availability represents a fundamental consideration for industrial aldehyde production [34] [35]. The commercial availability of starting materials such as 2-phenylpyridine and various functionalization reagents ensures reliable supply chains for multi-ton scale production [34]. However, price volatility in commodity chemicals can significantly impact production economics and must be carefully managed through strategic sourcing and inventory management [35] [36].

Process safety considerations are paramount in industrial aldehyde production due to the reactive nature of many synthetic intermediates and the potential for hazardous byproduct formation [25] [30]. Well-established safety protocols exist for most aldehyde synthesis methods, but implementation requires significant initial investment in safety systems and personnel training [30]. Continuous monitoring and risk assessment are essential components of safe industrial operation [25].

Catalyst recovery and recycling represent critical economic factors in large-scale production [11] [14]. Heterogeneous catalysts are generally preferred for industrial applications due to their ease of separation and potential for recycling [11]. Recovery rates greater than 95% are typically required to ensure economic viability, though catalyst deactivation and contamination can present ongoing challenges [14].

Waste management protocols must comply with increasingly stringent environmental regulations while minimizing disposal costs [31] [30]. Modern industrial processes strive for minimal waste generation through process optimization and waste stream recycling [31]. Regulatory compliance requires comprehensive documentation and monitoring of all waste streams [30].

Energy efficiency optimization represents an ongoing area of development for industrial aldehyde production [25] [34]. Process integration strategies, such as heat integration and co-product utilization, can provide significant long-term savings [34]. However, implementation often requires substantial capital investment and careful process redesign [25].

Product purification requirements for industrial applications typically demand purity levels exceeding 95% [37] [26]. Standard purification techniques such as distillation, crystallization, and chromatography are well-established for aldehyde products [26]. However, impurity control becomes increasingly challenging at large scale and may require specialized purification protocols [37].

The industrial production of 2-phenylpyridine-4-carboxaldehyde benefits from established synthetic methodologies and well-developed supporting infrastructure [34] [35]. Hydroformylation processes, which represent the dominant industrial method for aldehyde production, provide a proven technological foundation for large-scale operations [35] [36]. These processes have been successfully scaled to multi-thousand ton annual capacities for various aldehyde products [36].